N-水杨基亚甲基-3-氨基香豆素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

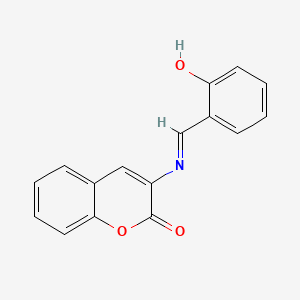

N-Salicylidene-3-aminocoumarin is a compound that draws interest due to its potential in various applications, including as a fluorescence dye and in medicinal chemistry. This compound, derived from salicylaldehyde and aminocoumarin precursors, is part of the broader family of coumarins known for their broad range of biological activities and fluorescence properties.

Synthesis Analysis

The synthesis of N-Salicylidene-3-aminocoumarin and related compounds often involves the Knoevenagel condensation of salicylaldehydes with suitable precursors such as ethyl cyanoacetate or the reaction of methyl anilinosulfonylacetates with substituted salicylaldehydes in the presence of a base. These methods are characterized by their simplicity and the potential for high yields under mild conditions (Reddy et al., 2004). Microwave irradiation in dry media has also been employed to synthesize substituted 3-aminocoumarins efficiently (Valizadeh & Shockravi, 2004).

Molecular Structure Analysis

The molecular structures of N-Salicylidene-3-aminocoumarin derivatives have been elucidated through various spectroscopic methods, including FTIR, UV-Vis, NMR, and X-ray crystallography. These compounds typically exhibit a coumarin core with substituted salicylaldehyde components contributing to their unique electronic and structural properties. For instance, the structure, photophysics, electrochemistry, and DFT correlative studies of N-[(2-pyridyl)methyliden]-6-coumarin complexes provide insight into the coordination chemistry and electronic configuration of these compounds (Roy et al., 2011).

Chemical Reactions and Properties

N-Salicylidene-3-aminocoumarins participate in a variety of chemical reactions, including condensation, cyclization, and ring-opening reactions. These reactions are often catalyzed by metals or organocatalysts, leading to diverse derivatives with potential biological activities. The platinum/scandium-cocatalyzed cascade cyclization and ring-opening reaction represent a novel synthetic protocol for producing 3-(aminoalkyl)coumarins (Xia et al., 2011).

科学研究应用

有机化学和药物化学

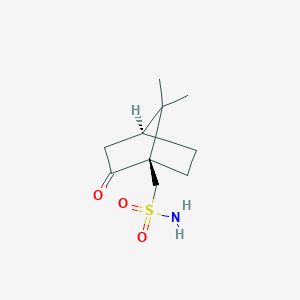

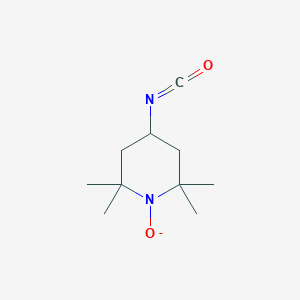

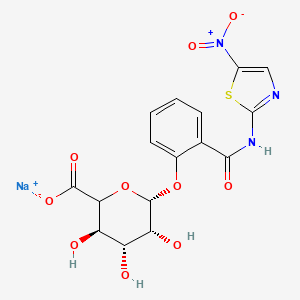

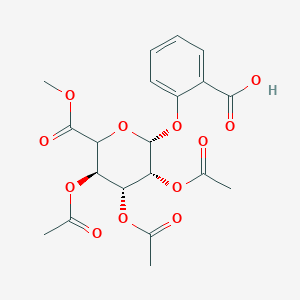

3-氨基香豆素及其衍生物,包括N-水杨基亚甲基-3-氨基香豆素,代表了有机合成中一种重要的多功能支架 {svg_1}. 由于这类化合物表现出多种生物活性,它们在有机化学和药物化学领域具有巨大的影响力 {svg_2}.

生物学评估和荧光研究

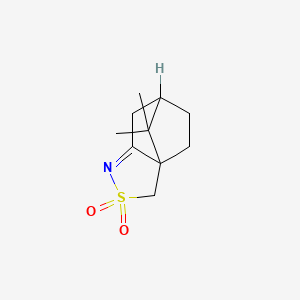

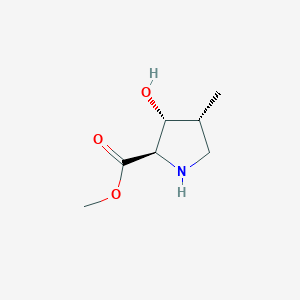

3-氨基香豆素衍生物的合成及其生物学评估和荧光研究是一个重要的研究领域 {svg_3}. 由于所描述的支架中存在氨基以及烯胺碳,3-氨基香豆素的化学反应活性更为显著 {svg_4}.

抗生物膜活性

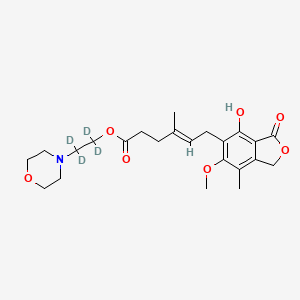

3-氨基香豆素衍生物对生物膜的形成表现出显著的抑制作用,特别是那些由铜绿假单胞菌PAO1形成的生物膜。aeruginosa PAO1 {svg_5}. 这使得它们在生物膜相关感染的研究和治疗中具有价值 {svg_6}.

抗炎特性

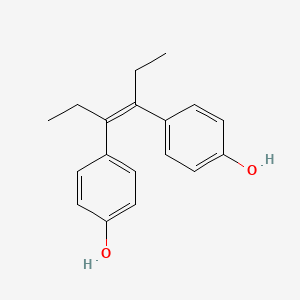

某些香豆素衍生物,包括3-氨基香豆素,已显示出抗炎特性 {svg_7}. 例如,一项研究发现,一种特定化合物能有效抑制脂多糖刺激的RAW264.7巨噬细胞中的氧化氮产生 {svg_8}.

抗菌活性

香豆素衍生物已被发现对各种病原体表现出抗菌活性 {svg_9}. 它们已针对革兰氏阳性细菌(金黄色葡萄球菌)、革兰氏阴性细菌(大肠杆菌)、酵母菌(白色念珠菌)和真菌(黑曲霉)进行过测试。niger) {svg_10}.

荧光探针

香豆素荧光探针,包括那些基于3-氨基香豆素的探针,在生物化学、环境保护和疾病预防方面越来越广泛地应用 {svg_11}. 它们已被用于检测各种离子以及活性氧和硫化物 {svg_12}.

作用机制

Target of Action

N-Salicylidene-3-aminocoumarin, also known as 3-(Salicylideneamino) Coumarin, is a derivative of aminocoumarins . Aminocoumarins are known to be potent inhibitors of bacterial gyrase , a type II topoisomerase that introduces negative supercoils (or relaxes positive supercoils) into DNA. They interact with the B subunit of bacterial gyrase .

Mode of Action

The compound interacts with its target, bacterial gyrase, inhibiting the ATP-dependent supercoiling of DNA . This interaction disrupts the normal functioning of the bacterial gyrase, leading to the inhibition of DNA replication, transcription, and repair, ultimately causing bacterial cell death .

Biochemical Pathways

The biochemical pathways affected by N-Salicylidene-3-aminocoumarin are primarily related to DNA processes in bacteria. By inhibiting bacterial gyrase, the compound disrupts DNA replication and transcription . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .

Result of Action

The primary result of N-Salicylidene-3-aminocoumarin’s action is the inhibition of bacterial growth and proliferation. By inhibiting bacterial gyrase and disrupting DNA processes, the compound can effectively cause bacterial cell death .

属性

IUPAC Name |

3-[(2-hydroxyphenyl)methylideneamino]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-14-7-3-1-6-12(14)10-17-13-9-11-5-2-4-8-15(11)20-16(13)19/h1-10,18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXAFCDYVZFKKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)N=CC3=CC=CC=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1473-60-5 |

Source

|

| Record name | N-Salicylidene-3-aminocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001473605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What are the key structural features of N-Salicylidene-3-aminocoumarin and how are they characterized?

A1: N-Salicylidene-3-aminocoumarin compounds are characterized by the presence of a coumarin ring system linked to a salicylaldehyde moiety through an imine (C=N) bond. The specific derivative discussed in the paper, 7-Methoxy-3-(salicylideneamino)coumarin, has a methoxy group (-OCH3) substituted at the 7th position of the coumarin ring. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-1-[2-deoxy-3,5-bis-O-(4-methylbenzoyl)-beta-D-threo-pentofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B1140126.png)

![[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B1140133.png)

![4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine](/img/structure/B1140140.png)